molecular formula C17H11BrClNO B1372365 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-99-2

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372365
CAS No.: 1160264-99-2
M. Wt: 360.6 g/mol
InChI Key: FQIUEYXETREWMR-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at position 6 of the quinoline core, a 4-methylphenyl group at position 2, and a reactive carbonyl chloride moiety at position 3. Its molecular formula is C₁₈H₁₃BrClNO, with a molecular weight of 374.66 g/mol (predicted density: 1.456±0.06 g/cm³; boiling point: 498.3±45.0 °C) . The compound is typically synthesized via refluxing the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for synthesizing amide derivatives via nucleophilic substitution reactions.

Chemical Reactions Analysis

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Halogenation Patterns

  • 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (C₁₈H₁₃BrClNO): Differs by the addition of a methyl group at position 3 on the phenyl ring. Higher steric bulk reduces solubility in polar solvents compared to the 4-methylphenyl analog .
  • 6-Bromo-4-chloro-2-methylquinoline (C₁₀H₇BrClN): Lacks the carbonyl chloride group and features chlorine at position 4. Simpler structure with a lower molecular weight (256.53 g/mol) and altered reactivity due to dual halogenation .

Aromatic Ring Modifications

  • 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride: Replaces the 4-methylphenyl group with a 4-ethylphenyl substituent. Increased hydrophobicity due to the ethyl chain, impacting pharmacokinetic properties .

Functional Group Replacements

  • 6-Bromo-2-(4-bromo-phenyl)quinoline-4-carboxylic acid (C₁₆H₉Br₂NO₂): Substitutes the carbonyl chloride with a carboxylic acid group. Lower reactivity in nucleophilic acyl substitution but higher hydrogen-bonding capacity .
  • 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride: Replaces the phenyl ring with a furan group, altering aromatic stacking interactions and solubility in nonpolar solvents .

Biological Activity

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is widely studied for its diverse biological activities. Quinoline derivatives have been recognized for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromine atom and a 4-methylphenyl group, along with a carbonyl chloride functional group. The structural formula can be represented as follows:

C15H12BrClNO\text{C}_{15}\text{H}_{12}\text{BrClN}O

This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.65
HeLa (Cervical)2.41
U-937 (Leukemia)0.79

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as p53 activation and caspase cleavage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using standard methods:

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus160.125
Escherichia coli80.5

These results indicate that the compound has promising antibacterial activity comparable to established antibiotics.

Case Studies

  • Anticancer Studies : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of quinoline derivatives against resistant bacterial strains, demonstrating that modifications in the structure significantly enhanced antimicrobial potency .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond therapeutic applications .

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIUEYXETREWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204766
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-99-2
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Bromo-2-(4-methylphenyl)quinoline-4-carbonyl chloride

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